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Compound of Interest

Compound Name: Methyl 3-thiophenecarboxylate

Cat. No.: B1268378 Get Quote

Willkommen im technischen Support-Center für die regioselektive Funktionalisierung von

Methyl-3-thiophencarboxylat. Diese Ressource richtet sich an Forscher, Wissenschaftler und

Fachleute in der Arzneimittelentwicklung und bietet detaillierte Anleitungen zur Fehlerbehebung

und häufig gestellte Fragen (FAQs), um spezifische Herausforderungen bei Ihren

Experimenten zu bewältigen.

Häufig gestellte Fragen (FAQs) und Leitfäden zur
Fehlerbehebung
Dieser Abschnitt befasst sich mit den häufigsten Problemen, die bei der Funktionalisierung von

Methyl-3-thiophencarboxylat auftreten.

Elektrophile Aromatische Substitution
Frage 1: An welcher Position ist eine elektrophile aromatische Substitution an Methyl-3-

thiophencarboxylat am wahrscheinlichsten und warum?

Antwort: Die elektrophile aromatische Substitution an Methyl-3-thiophencarboxylat findet

vorwiegend an der C5-Position statt. Der am C3 befindliche Methylester ist eine

elektronenziehende Gruppe, die den Thiophenring gegenüber elektrophilen Angriffen

desaktiviert. Diese Desaktivierung ist an den C2- und C4-Positionen am stärksten ausgeprägt.
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Folglich wird die C5-Position, die am wenigsten desaktiviert ist, zur reaktivsten Stelle für

Elektrophile. Die Reaktivitätsreihenfolge ist typischerweise C5 > C2 >> C4.

Frage 2: Meine Bromierung von Methyl-3-thiophencarboxylat mit N-Bromsuccinimid (NBS)

ergibt eine Mischung von Produkten. Wie kann ich die Selektivität für die C5-Position

verbessern?

Antwort: Eine unzureichende Regioselektivität bei der Bromierung ist ein häufiges Problem. Um

die Selektivität für die C5-Position zu erhöhen, sollten Sie die folgenden Parameter optimieren:

Reaktionsbedingungen: Führen Sie die Reaktion bei niedrigen Temperaturen (z. B. 0 °C bis

Raumtemperatur) und im Dunkeln durch, um radikalische Nebenreaktionen zu minimieren.

[1]

Lösungsmittel: Aprotische Lösungsmittel wie Tetrahydrofuran (THF) oder Acetonitril sind oft

besser geeignet als protische Lösungsmittel.

Reagenz: Die Verwendung von 1,0 Äquivalenten NBS ist entscheidend, um eine

Überbromierung zu vermeiden.

Fehlerbehebung bei der Bromierung
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Problem Mögliche Ursache Lösung

Geringe Ausbeute Unvollständige Reaktion.

Reaktionszeit verlängern und

den Fortschritt mittels DC oder

GC-MS überwachen.

Zersetzung des

Ausgangsmaterials.

Mildere Reaktionsbedingungen

verwenden (niedrigere

Temperatur).

Bildung von Di- oder

Polybromierten Produkten
Überschuss an NBS.

Genau 1,0 Äquivalente NBS

verwenden.

Zu hohe Reaktionstemperatur.
Reaktion bei 0 °C oder

darunter durchführen.

Bildung von Isomeren (z.B. 2-

Brom-Derivat)

Falsche

Reaktionsbedingungen.

Optimierung von Lösungsmittel

und Temperatur wie oben

beschrieben.

Frage 3: Ich habe Schwierigkeiten bei der Nitrierung von Methyl-3-thiophencarboxylat. Welche

Bedingungen werden für eine regioselektive Nitrierung an der C5-Position empfohlen?

Antwort: Die Nitrierung von desaktivierten Thiophenen erfordert sorgfältig kontrollierte

Bedingungen, um eine Zersetzung zu vermeiden und eine gute Regioselektivität zu

gewährleisten. Die Nitrierung von Methylbenzoat, einem Analogon, erfolgt regioselektiv in der

meta-Position, was der C5-Position im Thiophenring entspricht.[2][3]

Reagenzien: Eine Mischung aus rauchender Salpetersäure (HNO₃) und konzentrierter

Schwefelsäure (H₂SO₄) ist das gängigste Nitrierungsreagenz.

Temperatur: Die Reaktion sollte streng bei niedrigen Temperaturen (typischerweise 0 °C)

durchgeführt werden, um die Bildung von Nebenprodukten zu minimieren.

Metallierung und Kreuzkupplungsreaktionen
Frage 4: Wie kann ich Methyl-3-thiophencarboxylat selektiv an der C2-Position

funktionalisieren?
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Antwort: Die C2-Funktionalisierung wird am besten durch eine dirigierte ortho-Metallierung

(DoM) erreicht.[4][5] Das Sauerstoffatom der Estergruppe kann die Deprotonierung an der

benachbarten C2-Position durch eine starke Base wie Lithiumdiisopropylamid (LDA) oder n-

Butyllithium (n-BuLi) bei niedrigen Temperaturen (-78 °C) steuern. Das resultierende C2-

Lithiumintermediat kann dann mit einer Vielzahl von Elektrophilen umgesetzt werden.

Fehlerbehebung bei der C2-Lithiierung

Problem Mögliche Ursache Lösung

Geringe oder keine

Umsetzung
Unzureichend starke Base.

Verwenden Sie s-BuLi oder t-

BuLi anstelle von n-BuLi.

Zu hohe Temperatur.
Halten Sie die Temperatur

streng bei -78 °C.

Feuchtigkeit im

Reaktionsgefäß.

Verwenden Sie sorgfältig

getrocknete Glasgeräte und

wasserfreie Lösungsmittel.

Bildung von Nebenprodukten
Reaktion des n-BuLi mit der

Estergruppe.

Verwenden Sie eine sterisch

gehinderte Base wie LDA.

Zersetzung des

Lithiumintermediats.

Fügen Sie das Elektrophil bei

-78 °C hinzu und lassen Sie

die Reaktion langsam auf

Raumtemperatur erwärmen.

Frage 5: Meine Suzuki-Miyaura-Kupplung an einem halogenierten Methyl-3-

thiophencarboxylat-Derivat liefert eine geringe Ausbeute. Was sind die häufigsten Ursachen

und wie kann ich die Reaktion optimieren?

Antwort: Geringe Ausbeuten bei Suzuki-Miyaura-Kupplungen können auf verschiedene

Faktoren zurückzuführen sein.[6][7]

Fehlerbehebung bei der Suzuki-Miyaura-Kupplung
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Problem Mögliche Ursache Lösung

Geringe Ausbeute Inaktiver Katalysator.

Verwenden Sie einen frischen

Palladiumkatalysator und

Liganden. Entgasen Sie die

Lösungsmittel gründlich.

Falsche Base.

Testen Sie verschiedene

Basen (z. B. K₂CO₃, K₃PO₄,

Cs₂CO₃).

Falsches Lösungsmittel.

Ein Gemisch aus einem

organischen Lösungsmittel (z.

B. Dioxan, Toluol) und Wasser

ist oft optimal.

Zu niedrige

Reaktionstemperatur.

Erhöhen Sie die Temperatur

schrittweise (z. B. von 80 °C

auf 100 °C).

Protodehalogenierung (Verlust

des Halogens)

Anwesenheit von

Wasserstoffquellen.

Verwenden Sie wasserfreie

Lösungsmittel und führen Sie

die Reaktion unter inerter

Atmosphäre durch.

Zu lange Reaktionszeit bei

hoher Temperatur.

Überwachen Sie die Reaktion

und beenden Sie sie, sobald

das Ausgangsmaterial

verbraucht ist.

Homokupplung der

Boronsäure
Anwesenheit von Sauerstoff.

Entgasen Sie die

Reaktionsmischung sorgfältig.

Zusammenfassung der quantitativen Daten
Die folgende Tabelle fasst typische Ausbeuten und Regioselektivitätsverhältnisse für

verschiedene Funktionalisierungsreaktionen an 3-substituierten Thiophenen zusammen, die als

Anhaltspunkte für Methyl-3-thiophencarboxylat dienen können.
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Reaktion Position
Typische
Ausbeute (%)

Regioselektivit
ätsverhältnis
(C5:C2)

Anmerkungen

Bromierung

(NBS)
C5 70-90 >10:1

Selektivität stark

von den

Bedingungen

abhängig.

Nitrierung

(HNO₃/H₂SO₄)
C5 60-80 >20:1

Strenge

Temperaturkontr

olle erforderlich.

Friedel-Crafts-

Acylierung
C5 50-70 >10:1

Lewis-Säure (z.

B. AlCl₃ oder

SnCl₄)

erforderlich.[4][8]

[9][10]

C2-Lithiierung &

Quench
C2 60-85 -

Selektiv für C2

durch DoM.

Suzuki-Miyaura-

Kupplung
C2/C5 70-95 -

Hängt von der

Position des

Halogens ab.

Sonogashira-

Kupplung
C2/C5 65-90 -

Erfordert einen

Palladium- und

einen

Kupferkatalysato

r.[11][12]

Buchwald-

Hartwig-

Aminierung

C2/C5 60-90 -

Erfordert einen

Palladiumkatalys

ator und eine

starke Base.[5]

[13][14][15]

Detaillierte experimentelle Protokolle
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Protokoll 1: Regioselektive Bromierung an der C5-
Position

Lösen Sie Methyl-3-thiophencarboxylat (1,0 Äquiv.) in wasserfreiem Acetonitril in einem

lichtgeschützten Kolben (z. B. mit Alufolie umwickelt).

Kühlen Sie die Lösung in einem Eisbad auf 0 °C ab.

Fügen Sie N-Bromsuccinimid (1,05 Äquiv.) portionsweise über einen Zeitraum von 15

Minuten hinzu, während Sie die Temperatur unter 5 °C halten.

Rühren Sie die Mischung 1-2 Stunden bei 0 °C und lassen Sie sie dann langsam auf

Raumtemperatur erwärmen. Überwachen Sie den Reaktionsfortschritt mittels

Dünnschichtchromatographie (DC).

Nach Abschluss der Reaktion löschen Sie diese mit einer wässrigen Natriumthiosulfatlösung.

Extrahieren Sie das Produkt mit Ethylacetat, waschen Sie die organische Phase mit

Salzlösung, trocknen Sie sie über Natriumsulfat und konzentrieren Sie sie im Vakuum.

Reinigen Sie den Rohprodukt durch Säulenchromatographie auf Kieselgel.

Protokoll 2: Selektive Funktionalisierung an der C2-
Position durch Lithiierung

Lösen Sie Methyl-3-thiophencarboxylat (1,0 Äquiv.) in wasserfreiem Tetrahydrofuran (THF)

unter einer inerten Atmosphäre (Argon oder Stickstoff).

Kühlen Sie die Lösung in einem Trockeneis/Aceton-Bad auf -78 °C ab.

Fügen Sie langsam eine Lösung von Lithiumdiisopropylamid (LDA) (1,1 Äquiv.) in THF hinzu,

während Sie die Temperatur bei -78 °C halten.

Rühren Sie die Mischung 1 Stunde bei -78 °C.

Fügen Sie das Elektrophil (z. B. Iod, Benzaldehyd) (1,2 Äquiv.) langsam hinzu.
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Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie sie über

Nacht.

Löschen Sie die Reaktion vorsichtig mit einer gesättigten wässrigen

Ammoniumchloridlösung.

Extrahieren Sie das Produkt mit Diethylether, trocknen Sie die organische Phase über

Magnesiumsulfat und konzentrieren Sie sie im Vakuum.

Reinigen Sie das Produkt durch Säulenchromatographie oder Destillation.

Protokoll 3: Suzuki-Miyaura-Kupplung an 5-Brom-
methyl-3-thiophencarboxylat

Geben Sie 5-Brom-methyl-3-thiophencarboxylat (1,0 Äquiv.), die Arylboronsäure (1,2 Äquiv.),

Kaliumphosphat (2,0 Äquiv.) und Pd(PPh₃)₄ (3 mol%) in einen Schlenkkolben.

Evakuieren Sie den Kolben und füllen Sie ihn dreimal mit Argon.

Fügen Sie entgastes 1,4-Dioxan und Wasser (im Verhältnis 4:1) hinzu.

Erhitzen Sie die Reaktionsmischung unter Rühren für 12 Stunden auf 90 °C.

Nach dem Abkühlen verdünnen Sie die Mischung mit Wasser und extrahieren Sie sie mit

Ethylacetat.

Waschen Sie die vereinigten organischen Phasen mit Salzlösung, trocknen Sie sie über

Natriumsulfat und konzentrieren Sie sie im Vakuum.

Reinigen Sie das Produkt durch Säulenchromatographie.

Visualisierungen
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Methyl 3-thiophenecarboxylate

5-substituiertes Produkt
(Hauptprodukt)

 Elektrophiler Angriff
 an C5 (bevorzugt)

2-substituiertes Produkt
(Nebenprodukt)

 Elektrophiler Angriff
 an C2 (weniger bevorzugt)

E+

Click to download full resolution via product page

Bildunterschrift: Bevorzugte Position für die elektrophile Substitution.

Methyl 3-thiophenecarboxylat

1. Starke Base (LDA oder n-BuLi)
2. THF, -78 °C

C2-Lithiiertes Intermediat

Elektrophil (E+) zugeben

C2-funktionalisiertes Produkt

Click to download full resolution via product page

Bildunterschrift: Arbeitsablauf für die C2-Funktionalisierung mittels DoM.
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Geringe Ausbeute bei Suzuki-Kupplung

Katalysator?

Base?

Lösungsmittel?

Temperatur?

Neuen Katalysator/Liganden verwenden
Präkatalysator in Betracht ziehen

Andere Base testen
(K₃PO₄, Cs₂CO₃)

Lösungsmittelsystem optimieren
(z.B. Dioxan/H₂O) Temperatur erhöhen

Click to download full resolution via product page

Bildunterschrift: Logik zur Fehlerbehebung bei Suzuki-Kupplungen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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